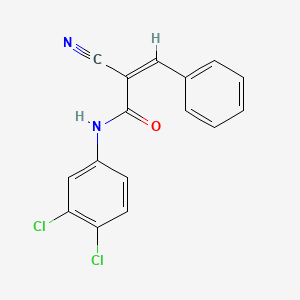
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(3-hydroxybenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(3-hydroxybenzylidene)acetohydrazide is a complex organic compound with potential applications in various fields of chemistry and pharmacology. Its structure and properties have been the subject of several studies to understand its synthesis process and potential uses.
Synthesis Analysis
The synthesis of acetohydrazide derivatives typically involves multi-step reactions starting from key intermediate compounds. For example, Bekircan, Menteşe, and Ulker (2014) describe the synthesis of a similar compound starting from 3-(4-methoxybenzyl)-4-amino-4,5-dihydro-1,2,4-triazol-5-one (Bekircan, Menteşe, & Ulker, 2014).
Molecular Structure Analysis
The molecular structure of related acetohydrazide compounds has been determined using various techniques, including X-ray diffraction, IR, NMR, and elemental analysis. For instance, Wei-hua, Shu-fang, Baorong, and Zhi-gang (2006) elucidated the structure of a similar compound using these methods (Wei-hua, Shu-fang, Baorong, & Zhi-gang, 2006).
Chemical Reactions and Properties
Various chemical reactions and properties of acetohydrazide derivatives have been explored, revealing their potential in pharmacological activities. For example, studies have shown that some acetohydrazide derivatives exhibit significant anti-lipase and anti-α-glucosidase activities (Bekircan, Menteşe, & Ulker, 2014).
科学的研究の応用
Synthesis and Characterization
The synthesis of heterocyclic compounds, including triazine derivatives, involves cyclocondensation reactions that are crucial for forming condensed heterocycles. Such reactions are advantageous for synthesizing diverse derivatives of the triazine heterocycle, which are then subjected to various chemical analyses to determine their structural and functional characteristics. For instance, cyclocondensation reactions have been used to synthesize [1,2,4]triazino[6.5-b]quinoline derivatives, illustrating the versatility of triazine derivatives in chemical synthesis (Gúcky, Slouka, & Wiedermannová, 2003).
Biological Evaluation
Triazine derivatives have been synthesized and evaluated for various biological activities, including cytotoxicity against cancer cell lines. The process involves the preparation of specific triazine derivatives followed by their biological evaluation to determine their potential as therapeutic agents. For example, some derivatives have been screened for their anticancer activity against a panel of 60 cell lines derived from different cancer types, highlighting the potential therapeutic applications of these compounds (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Enzyme Inhibition Studies
Further research has explored the synthesis of novel heterocyclic compounds derived from triazine-based acetohydrazides for investigating their enzyme inhibition properties. These studies aim to identify compounds with potential pharmaceutical applications, especially as enzyme inhibitors. Compounds have been synthesized and assessed for their lipase and α-glucosidase inhibition, revealing some derivatives with significant inhibitory activities, which suggests their potential use in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).
特性
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c18-8-3-1-2-7(4-8)6-13-16-10(19)5-9-11(20)14-12(21)17-15-9/h1-4,6,18H,5H2,(H,16,19)(H2,14,17,20,21)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRLIXQYUVBVHH-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)CC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)CC2=NNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(3-hydroxybenzylidene)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)
![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)

![3,3'-methylenebis(6-{[4-(phenylethynyl)benzylidene]amino}benzoic acid)](/img/structure/B5561697.png)
![N-1-naphthyl-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5561698.png)
![4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5561708.png)
![ethyl (2-{[3-(4-methoxyphenyl)acryloyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5561712.png)


![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)
![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)

![1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5561742.png)
